molecular formula C11H11NO3 B118272 4-(But-3-enamido)benzoic acid CAS No. 152128-32-0

4-(But-3-enamido)benzoic acid

Cat. No.: B118272
CAS No.: 152128-32-0
M. Wt: 205.21 g/mol
InChI Key: FUQISPANNGKXPB-UHFFFAOYSA-N
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Description

4-(But-3-enamido)benzoic acid is a benzoic acid derivative featuring a but-3-enamido (-NHCOCH₂CH=CH₂) substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with an unsaturated amide group, which confers unique chemical reactivity, such as participation in Michael addition or polymerization reactions. Its synthesis typically involves the reaction of 4-aminobenzoic acid with but-3-enoyl chloride in the presence of a base (e.g., Na₂CO₃) in dry THF, followed by purification via recrystallization . The presence of the α,β-unsaturated amide group distinguishes it from other benzoic acid derivatives, making it valuable in materials science and pharmaceutical intermediate synthesis.

Properties

CAS No.

152128-32-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(but-3-enoylamino)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h2,4-7H,1,3H2,(H,12,13)(H,14,15)

InChI Key

FUQISPANNGKXPB-UHFFFAOYSA-N

SMILES

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O

Canonical SMILES

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O

Synonyms

Benzoic acid, 4-[(1-oxo-3-butenyl)amino]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-enoylamino)benzoic acid can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

In an industrial setting, the synthesis of 4-(but-3-enoylamino)benzoic acid can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 4-(but-3-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-(But-3-enamido)benzoic acid and related benzoic acid derivatives are summarized below, with key data and applications highlighted.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical Properties Synthesis Method Applications
This compound -NHCOCH₂CH=CH₂ (para) C₁₁H₁₁NO₃ 221.21 Not reported; predicted mp ~200–220°C (based on analogs) 4-Aminobenzoic acid + but-3-enoyl chloride in THF/Na₂CO₃ Polymer precursors, Michael addition substrates
4-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid -NHSO₂(4-Cl-3-NO₂C₆H₃) and -OH (ortho) C₁₃H₉ClN₂O₇S 372.74 Density: 1.747 g/cm³; pKa: 2.77; Boiling point: 598.8°C Sulfonylation of 4-amino-2-hydroxybenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride Antibacterial agents, enzyme inhibitors
4-Amino-3-bromobenzoic acid -NH₂ (para), -Br (meta) C₇H₆BrNO₂ 216.04 Orthorhombic crystal system (Pna2₁); a = 24.3968 Å, b = 4.8388 Å, c = 12.8040 Å Bromination of 4-aminobenzoic acid derivatives Intermediate for sulfonamides, benzothiazines, and metal complexes
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester -NHCO(3,4-(OCH₃)₂C₆H₃), -OH, -COOCH₃ C₁₈H₁₈NO₇ 361.34 Isolated from plant sources; methyl ester enhances lipophilicity Plant extraction and methylation Natural product research, potential bioactivity studies
4-(4-Methylbenzamido)benzoic acid -NHCO(4-CH₃C₆H₄) (para) C₁₅H₁₃NO₃ 255.27 Recrystallized from ethanol; mp >250°C (decomposes) 4-Aminobenzoic acid + 4-methylbenzoyl chloride in THF/Na₂CO₃ Model compound for structure-activity relationship studies

Key Findings:

Structural Variations and Reactivity: The but-3-enamido group in the target compound introduces unsaturation, enabling conjugation and reactivity in cycloaddition or polymerization reactions. This contrasts with the electron-withdrawing sulfonyl group in the sulfonamide derivative (), which lowers pKa (2.77) and enhances acidity . 4-Amino-3-bromobenzoic acid (–8) lacks an amide group but features bromine, enabling halogen-based coupling reactions. Its orthorhombic crystal structure suggests distinct packing efficiency compared to amorphous analogs .

Synthetic Flexibility :

  • Derivatives like 4-(4-methylbenzamido)benzoic acid () are synthesized via straightforward acylation, whereas sulfonamide derivatives require sulfonylation reagents .

Biological and Material Applications: The plant-derived methoxy-hydroxybenzoate () highlights natural product diversity, whereas synthetic derivatives (e.g., sulfonamide) are tailored for drug design .

Q & A

Q. How can synthetic routes be modified to enhance the thermal stability of this compound derivatives?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., nitro or cyano groups) on the benzoic acid ring to stabilize the amide bond. Monitor thermal stability via TGA/DSC (e.g., heating rate 10°C/min under nitrogen). For example, derivatives with methoxy groups show decomposition temperatures >200°C .

Q. What experimental approaches are recommended for studying the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use isotopically labeled 13C^{13}C- or 14C^{14}C-4-(But-3-enamido)benzoic acid in tracer studies. LC-MS/MS (e.g., Creative Proteomics’ platform) enables detection of metabolites like hydroxylated or conjugated derivatives . Compare with known pathways of structurally similar benzoic acid derivatives .

Q. How can crystallographic disorder in the but-3-enamido chain be modeled and refined?

  • Methodological Answer : In SHELXL, apply PART and SUMP commands to model partial occupancy of the vinyl group. Use ORTEP-3 for visualizing disorder and validating refinement parameters . High-resolution data (<1.0 Å) is critical for accurate modeling .

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